molecular formula C18H16N4O3 B4758283 methyl 3-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate

methyl 3-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate

Cat. No. B4758283
M. Wt: 336.3 g/mol
InChI Key: VNQOXJMCNNQFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate, also known as MTB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 3-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate is not well understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the modulation of gene expression. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 3-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate is its versatility as a building block for the synthesis of novel compounds with improved pharmacological properties. This compound is also relatively easy to synthesize and purify, making it a useful tool for medicinal chemists and materials scientists. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on methyl 3-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate, including the development of more potent and selective HDAC inhibitors, the synthesis of novel this compound-based compounds with improved pharmacological properties, and the investigation of this compound as a potential therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the use of this compound as a precursor for the synthesis of MOFs with unique properties is an area of active research that may have potential applications in catalysis, gas storage, and sensing.

Scientific Research Applications

Methyl 3-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, this compound has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with unique properties.

properties

IUPAC Name

methyl 3-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-11-19-21-22(12)16-8-6-13(7-9-16)17(23)20-15-5-3-4-14(10-15)18(24)25-2/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQOXJMCNNQFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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